molecular formula C12H22N2O4 B13415798 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester CAS No. 1219357-31-9

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester

Cat. No.: B13415798
CAS No.: 1219357-31-9
M. Wt: 258.31 g/mol
InChI Key: YGLGJWJSCISLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester is a chemical compound with a complex structure that includes a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester typically involves the protection of the amino group on the piperidine ring with a tert-butoxycarbonyl group. This is followed by esterification of the carboxylic acid group with methanol. The reaction conditions often include the use of a base such as triethylamine and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, including piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted piperidine derivatives .

Scientific Research Applications

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester involves the protection of amino groups with the Boc group. This protection is crucial in multi-step organic syntheses, as it prevents unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butoxycarbonylamino-piperidine-2-carboxylic acid methyl ester is unique due to its combination of a Boc-protected amino group and a methyl ester functional group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

CAS No.

1219357-31-9

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-5-6-13-9(7-8)10(15)17-4/h8-9,13H,5-7H2,1-4H3,(H,14,16)

InChI Key

YGLGJWJSCISLPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.